N-[[6-[4,6-diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide
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Overview
Description
N-[[6-[4,6-diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide: is a complex organic compound with a highly intricate structure. This compound is characterized by multiple hydroxyl, acetamido, and dihydroxy groups, making it a molecule of significant interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[6-[4,6-diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide involves multiple steps, each requiring precise reaction conditions. The process typically starts with the preparation of the oxan-2-yl and cyclohexyl intermediates, followed by the introduction of acetamido and dihydroxy groups through controlled reactions. Common reagents used in these steps include acetic anhydride, hydroxylamine, and various catalysts to facilitate the formation of the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to maintain the purity and yield of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed to monitor the synthesis and confirm the structure of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[[6-[4,6-diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups, potentially forming simpler structures.
Substitution: Acetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenated compounds. Reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-[[6-[4,6-diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex molecular interactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biochemical pathways.
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-[[6-[4,6-diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
N,N-Diisopropylethylamine: Commonly used in peptide synthesis.
Propylphosphonic anhydride solution: Utilized in various coupling reactions.
Uniqueness
N-[[6-[4,6-diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C26H44N4O15 |
---|---|
Molecular Weight |
652.6 g/mol |
IUPAC Name |
N-[[6-[4,6-diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide |
InChI |
InChI=1S/C26H44N4O15/c1-8(32)27-6-14-18(37)20(39)21(40)26(42-14)45-24-13(29-10(3)34)5-12(28-9(2)33)23(22(24)41)44-25-19(38)16(30-11(4)35)17(36)15(7-31)43-25/h12-26,31,36-41H,5-7H2,1-4H3,(H,27,32)(H,28,33)(H,29,34)(H,30,35) |
InChI Key |
GWGDIANBIMNRQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C)O)O)O |
Origin of Product |
United States |
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